2-methoxy-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide
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Description
2-methoxy-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.07899585 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound F6562-0175 are currently unknown. The compound is a derivative of thiophene , which is known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry . Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
Thiophene derivatives, to which f6562-0175 belongs, have been reported to interact with various biological targets, leading to a wide range of therapeutic effects . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiophene derivatives , it can be inferred that multiple biochemical pathways might be influenced by F6562-0175.
Pharmacokinetics
The compound is a derivative of thiophene , which is soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that F6562-0175 might have similar solubility properties, which could impact its bioavailability.
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that F6562-0175 might have similar effects.
Properties
IUPAC Name |
2-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-21-14-12(3-2-5-15-14)13(20)16-7-10-8-19(18-17-10)11-4-6-22-9-11/h2-6,8-9H,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCKAXJTKTTXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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